2-(3-benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with benzyloxy and chloro groups. The molecular formula of this compound is C17H20BClO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-benzyloxy-4-chlorophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols and boronic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a less substituted phenyl ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Phenols and boronic acids.
Reduction: Less substituted phenyl rings.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(3-benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxy-4-chlorophenylboronic acid
- 3-Benzyloxy-4-chlorotoluene
- 4-(Benzyloxy)-3-chlorophenylboronic acid
Uniqueness
2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its dioxaborolane ring, which imparts unique reactivity and stability compared to other similar compounds. This structural feature enhances its utility in various chemical reactions and applications .
Properties
Molecular Formula |
C19H22BClO3 |
---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-(4-chloro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-16(21)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChI Key |
MSSXSDDDTOLIGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.